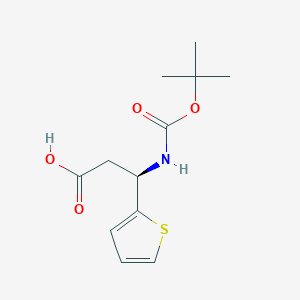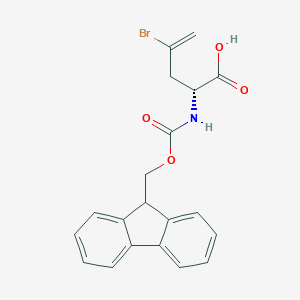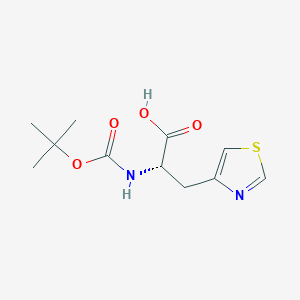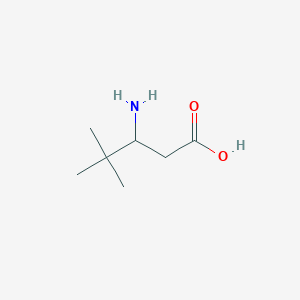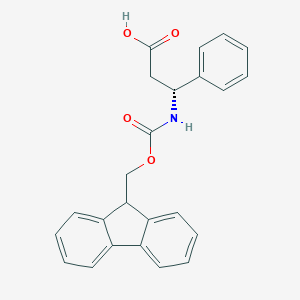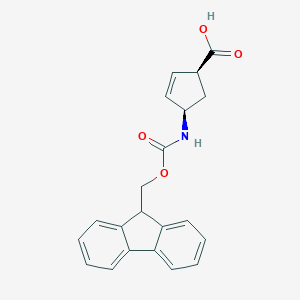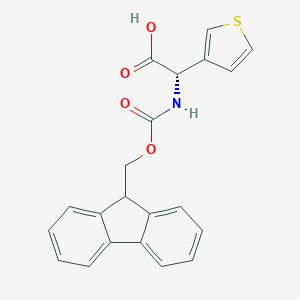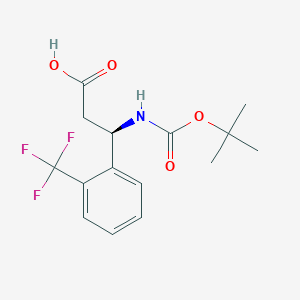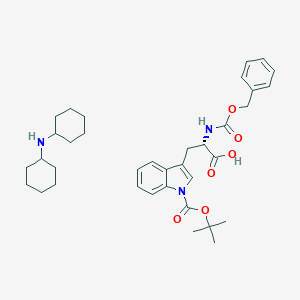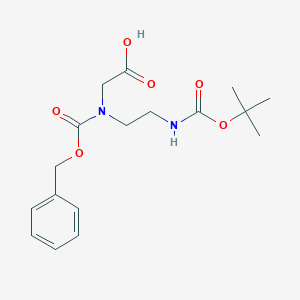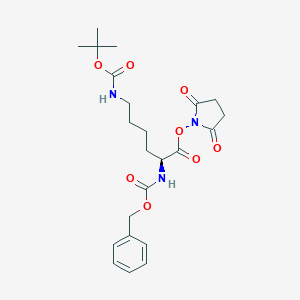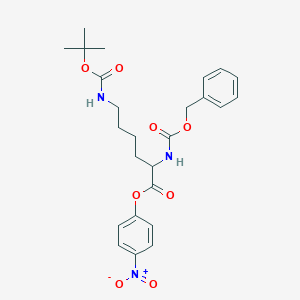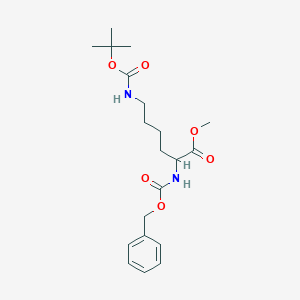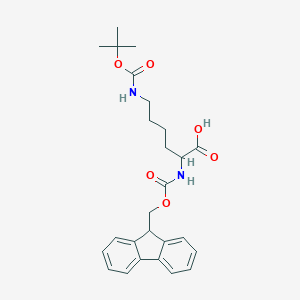
Fmoc-Lys(Boc)-OH
Descripción general
Descripción
Fmoc-Lys(Boc)-OH: , also known as fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl, is a protected amino acid derivative commonly used in peptide synthesis. The compound features two protective groups: the fluorenylmethyloxycarbonyl group, which protects the alpha-amino group, and the tert-butoxycarbonyl group, which protects the epsilon-amino group of lysine. These protective groups are essential in preventing unwanted side reactions during peptide synthesis, allowing for the stepwise construction of peptides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl is widely used in solid-phase peptide synthesis. It allows for the stepwise construction of peptides by protecting the reactive amino groups during the synthesis process.
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. It is also used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine
In medicine, fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl is used in the synthesis of peptide-based drugs. These drugs can target specific proteins or pathways in the body, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and diagnostics.
Análisis Bioquímico
Biochemical Properties
Fmoc-Lys(Boc)-OH plays a crucial role in solid-phase peptide synthesis (SPPS), a method used to create peptides . The Fmoc group serves as a temporary protecting group for the N-terminus of the amino acid, which is cleaved by secondary amines such as piperidine . The Boc group, on the other hand, protects the side chain of the lysine residue . These interactions are essential for the controlled assembly of peptides.
Cellular Effects
The effects of this compound on cells are primarily observed in the context of its role in peptide synthesis. The peptides synthesized using this compound can influence cell function in various ways, depending on their sequence and structure. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is tied to its role in peptide synthesis. The Fmoc group is cleaved off during synthesis, allowing the next amino acid to be added to the growing peptide chain . The Boc group protects the side chain of the lysine residue during synthesis, preventing unwanted reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used as a stable building block for peptide synthesis . Over time, the compound participates in multiple cycles of coupling and deprotection, contributing to the elongation of the peptide chain .
Dosage Effects in Animal Models
The effects of this compound in animal models would largely depend on the nature of the peptide being synthesized. As this compound is a building block for peptide synthesis, its effects would be indirect and determined by the biological activity of the resulting peptide .
Metabolic Pathways
This compound itself is not directly involved in metabolic pathways. The peptides synthesized using this compound can participate in various biological processes, including metabolic pathways .
Transport and Distribution
In the context of peptide synthesis, this compound is attached to a solid-phase resin, which allows for easy separation of the growing peptide chain from the reaction mixture . The distribution of this compound within cells and tissues would be determined by the properties of the resulting peptide.
Subcellular Localization
The subcellular localization of this compound would be determined by the properties of the peptide it is incorporated into. For instance, peptides containing this compound could be directed to specific compartments or organelles based on their sequence and post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl typically involves the following steps:
Protection of the Epsilon-Amino Group: The epsilon-amino group of lysine is first protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This reaction forms the tert-butoxycarbonyl-protected lysine.
Protection of the Alpha-Amino Group: The alpha-amino group is then protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. This step results in the formation of fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl.
Industrial Production Methods
Industrial production of fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Deprotection Reactions: The protective groups can be removed under specific conditions to yield free lysine. The fluorenylmethyloxycarbonyl group is typically removed using piperidine, while the tert-butoxycarbonyl group is removed using trifluoroacetic acid.
Coupling Reactions: Fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl can undergo coupling reactions with other amino acids to form peptide bonds. This is facilitated by coupling reagents such as 1-hydroxybenzotriazole and N,N’-diisopropylcarbodiimide.
Common Reagents and Conditions
Piperidine: Used for the removal of the fluorenylmethyloxycarbonyl group.
Trifluoroacetic Acid: Used for the removal of the tert-butoxycarbonyl group.
1-Hydroxybenzotriazole and N,N’-Diisopropylcarbodiimide: Used as coupling reagents in peptide synthesis.
Major Products Formed
Free Lysine: Obtained after the removal of protective groups.
Peptides: Formed through coupling reactions with other amino acids.
Mecanismo De Acción
The mechanism of action of fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl involves the protection and deprotection of amino groups during peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The fluorenylmethyloxycarbonyl group is removed by nucleophilic attack by piperidine, while the tert-butoxycarbonyl group is removed by acidolysis with trifluoroacetic acid.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys-OH: Lacks the tert-butoxycarbonyl protective group on the epsilon-amino group.
Boc-Lys-OH: Lacks the fluorenylmethyloxycarbonyl protective group on the alpha-amino group.
Fmoc-Lys(Mtt)-OH: Uses the 4-methyltrityl group instead of the tert-butoxycarbonyl group for epsilon-amino protection.
Uniqueness
Fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl is unique due to the presence of both protective groups, which allows for greater control and selectivity during peptide synthesis. This dual protection is particularly useful in the synthesis of complex peptides and proteins, where multiple reactive sites need to be protected.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUUWFGLGNQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868059 | |
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-26-9 | |
| Record name | N6-(tert-Butoxycarbonyl)-N2-((9H-fluoren-9-ylmethoxy)carbonyl)-L-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334302 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Fmoc-Lys(Boc)-OH?
A1: this compound serves as a building block in solid-phase peptide synthesis [, , , , , , , , , , , ]. The Fmoc and Boc groups protect the alpha-amino and side-chain amino groups, respectively, allowing for controlled and sequential addition of amino acids during peptide chain elongation.
Q2: Can you elaborate on the use of this compound in creating molecules with DNA-intercalating properties?
A2: Researchers have utilized this compound to synthesize peptides containing multiple acridine units [, , , ]. These acridine-rich peptides exhibit strong binding affinity to double-stranded DNA, attributed to the intercalation of the acridine moieties between DNA base pairs [, , , ]. The strength of binding increases with the number of acridine units in the peptide, suggesting a poly-intercalation mechanism [].
Q3: How does modifying the side chain of this compound influence its self-assembling properties?
A3: Studies have explored the self-assembly properties of Fmoc-protected amino acids, including this compound. While the provided research highlights the use of this compound primarily in peptide synthesis, it's important to note that other Fmoc-protected amino acids, like Fmoc-Glu(OtBu)-OH and Fmoc-Asp(OtBu)-OH, exhibit intriguing self-assembly behaviors under specific conditions like varying concentration, temperature, and pH []. These findings suggest potential applications in nanomaterial design and material chemistry.
Q4: Are there examples of this compound being used to develop enzyme inhibitors?
A4: Yes, this compound has been instrumental in creating solid-phase inhibitor libraries to screen for enzyme inhibitors [, ]. For instance, researchers designed a library containing a fluorogenic peptide substrate linked to this compound on a solid support [, ]. This library was then exposed to target enzymes like subtilisin Carlsberg and cruzipain [, ]. The presence of inhibitors within the library beads led to reduced enzyme activity, identifiable by the decreased fluorescence signal, enabling the identification of potent enzyme inhibitors.
Q5: Has this compound been used in developing targeted cancer therapeutics?
A5: Indeed, this compound played a crucial role in the synthesis of a novel FAPI-04 dimer for potential cancer theranostics []. In this study, this compound served as a linker to conjugate two molecules of FAPI-04, a fibroblast activation protein (FAP) inhibitor, creating a dimer with enhanced tumor targeting properties [].
Q6: Are there any known challenges or limitations associated with the use of this compound in synthesis?
A6: One study highlights potential pitfalls when synthesizing fluorescent methotrexate-oligopeptide conjugates using this compound []. While the specific details are not elaborated on in the abstract, it underscores the need for careful optimization and consideration of potential side reactions when utilizing this compound in complex synthetic schemes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


